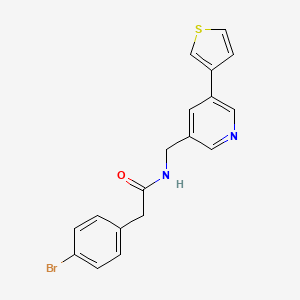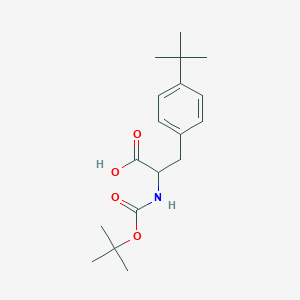
1,3-Bis(3-bromophenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-bromophenyl)propane-1,3-dione is a chiral organic compound . It has been used in the development of a novel conjugated polymer (PDBDBM) by the polymerization of 1,4-dioctyloxy-2,5-diethynylbenzene . The obtained polymer PDBDBM exhibited bright green photoluminescence under UV irradiation .
Synthesis Analysis
The synthesis of 1,3-Bis(3-bromophenyl)propane-1,3-dione involves the polymerization of 1,4-dioctyloxy-2,5-diethynylbenzene based on Pd-catalyzed Sonogashira-coupling reaction . This process results in the formation of a novel conjugated polymer (PDBDBM) .Molecular Structure Analysis
The molecular formula of 1,3-Bis(3-bromophenyl)propane-1,3-dione is C15H10Br2O2 . It has a molecular weight of 382.05 .Chemical Reactions Analysis
1,3-Bis(3-bromophenyl)propane-1,3-dione has been used to study the effects of irradiation on the rate of chemical reactions . It is a fluorescent molecule that can be used for the detection of metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Bis(3-bromophenyl)propane-1,3-dione include a melting point of 184 °C and a predicted boiling point of 488.3±40.0 °C . The predicted density is 1.666±0.06 g/cm3 . The predicted pKa value is 8.37±0.13 .科学的研究の応用
Electron Impact Ionization-Mass Spectrometry Studies
1,3-Bis(3-bromophenyl)propane-1,3-dione has been used in studying the effects of alkyl length on fragmentation patterns in electron impact ionization-mass spectrometry. This research offers insights into the stability and decomposition of molecular ions, contributing to the understanding of mass spectrometry techniques and molecular structure analysis (Yosefdad, Valadbeigi, & Bayat, 2020).Crystallography and Coordination Chemistry
Studies have examined the crystal structure and coordination properties of complexes containing 1,3-bis(3-bromophenyl)propane-1,3-dione. This research is significant for understanding the geometrical and electronic properties of such complexes, which has implications in materials science and coordination chemistry (Kim, Yun, & Kang, 2013).Antimicrobial Properties and Transition Metal Complexes
Research on 1,3-bis(3-bromophenyl)propane-1,3-dione has focused on synthesizing its transition metal complexes and studying their antimicrobial properties. This work contributes to the development of new antimicrobial agents and the understanding of metal-ligand interactions in biological systems (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).Fluorescent Chemosensor Development
This compound has been utilized in the development of polymer-based fluorescent chemosensors, particularly for the detection of metal ions like copper and iron. This application is crucial in environmental monitoring and the development of sensitive detection methods for metal ions (Yang et al., 2017).Formation of Liquid-Crystalline Dicopper Complexes
The formation of liquid-crystalline dicopper complexes using 1,3-bis(3-bromophenyl)propane-1,3-dione has been studied, contributing to the field of material science, especially in the context of creating new liquid crystal materials (Lai, Chen, Ku, Tsai, & Lin, 1997).Catalysis and Asymmetric Oxidation of Alcohols
The compound has been employed in studies focusing on the catalysis of asymmetric aerobic oxidation of alcohols, showcasing its potential use in synthetic organic chemistry and industrial processes (Nakamura et al., 2007).
将来の方向性
特性
IUPAC Name |
1,3-bis(3-bromophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFWXGQAHZWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-bromophenyl)propane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)



![3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698753.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2698754.png)
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2698758.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2698759.png)
![5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2698764.png)

![(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2698767.png)
![2-ethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2698768.png)

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2698772.png)